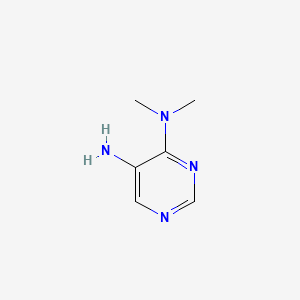

N4,N4-dimethylpyrimidine-4,5-diamine

Description

N4,N4-Dimethylpyrimidine-4,5-diamine (CAS: 13784-16-2) is a pyrimidine derivative with two methyl groups substituted at the N4 position of the pyrimidine ring. Its molecular formula is C6H10N4, and it has a molecular weight of 138.17 g/mol . This compound is a key building block in medicinal and supramolecular chemistry due to its ability to participate in hydrogen bonding via its amino groups and annular nitrogen atoms . While it is currently listed as out of stock in some commercial catalogs, it remains a compound of interest for research applications .

Properties

IUPAC Name |

4-N,4-N-dimethylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVMQAJLCWUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13784-16-2 | |

| Record name | 4-N,4-N-dimethylpyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N4,N4-dimethylpyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with dimethylamine under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

N4,N4-dimethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N4,N4-dimethylpyrimidine-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrimidine diamines differ primarily in substituent type, position, and symmetry. Below is a comparative analysis:

Key Observations :

Physical and Crystallographic Properties

- Melting Points: 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine: 81–83°C .

- Crystal Structures: The phenyl-substituted derivative exhibits a dihedral angle of 66.62° between pyrimidine and phenyl rings, creating a non-planar structure . Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize crystal lattices, as seen in the dimethyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.